2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane

Beschreibung

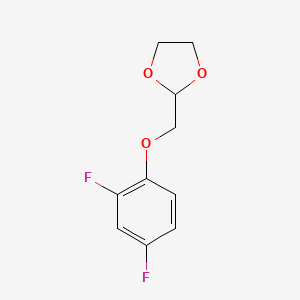

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane is a fluorinated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a methyl group linked to a 2,4-difluorophenoxy moiety. Its structural features, including the electron-withdrawing fluorine atoms and the dioxolane ring’s stability, make it a candidate for drug discovery applications.

Eigenschaften

Molekularformel |

C10H10F2O3 |

|---|---|

Molekulargewicht |

216.18 g/mol |

IUPAC-Name |

2-[(2,4-difluorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H10F2O3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

InChI-Schlüssel |

OQPRAYXKTMGFSY-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)COC2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-(2,4-Difluorphenoxy)methyl-1,3-dioxolan kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Osmiumtetroxid (OsO4) oxidiert werden.

Reduktion: Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere an den Fluoratomen mit Reagenzien wie Natriummethoxid (NaOCH3) oder Ammoniak (NH3) auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 unter sauren oder neutralen Bedingungen.

Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.

Substitution: NaOCH3 in Methanol oder NH3 in Ethanol.

Hauptprodukte

Oxidation: Die Hauptprodukte sind typischerweise Carbonsäuren oder Ketone.

Reduktion: Die Hauptprodukte sind Alkohole.

Substitution: Die Hauptprodukte hängen vom verwendeten Nucleophil ab, können aber Ether oder Amine umfassen.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorphenoxy)methyl-1,3-dioxolan hat verschiedene wissenschaftliche Forschungsanwendungen:

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich als Ligand für Rezeptorstudien.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Gestaltung von Molekülen mit bestimmten pharmakologischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Difluorphenoxy)methyl-1,3-dioxolan beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Dioxolanring kann als Schutzgruppe fungieren und unerwünschte Reaktionen an bestimmten Stellen in einem Molekül verhindern. Die Difluorphenoxygruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, wodurch die Reaktivität und Bindungsaffinität der Verbindung beeinflusst wird. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used but can include ethers or amines.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Research has indicated that 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane exhibits herbicidal properties. It interacts with plant growth mechanisms, potentially inhibiting the growth of certain weed species while minimizing effects on non-target plants. The fluorinated phenoxy group contributes to its potency and selectivity against target plants.

Case Study: Herbicidal Efficacy

In a study examining various herbicides, this compound was tested against common weed species. Results showed a significant reduction in growth rates compared to untreated controls, indicating its potential as an effective herbicide.

Enzyme Inhibition

Studies have demonstrated that this compound can bind effectively to specific enzymes involved in plant growth regulation. This binding leads to the inhibition of these enzymes, resulting in herbicidal effects. Further research is needed to explore its interactions with mammalian systems for potential pharmaceutical applications.

Biological Activity Table

| Activity Type | Description |

|---|---|

| Herbicidal | Inhibits growth of specific weed species |

| Enzyme Inhibition | Binds to enzymes involved in plant growth regulation |

| Potential Toxicity | Requires further study on mammalian interactions |

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The difluorophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Effects

The dioxolane scaffold is highly modular, with substituents influencing electronic properties, reactivity, and biological activity. Key comparisons include:

2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4):

- Substituents: A 2,4-dichlorophenyl group and 4,5-dimethyl groups on the dioxolane ring.

- Electronic Effects: Chlorine atoms provide moderate electron-withdrawing effects compared to fluorine.

- Biological Activity: Exhibits potent antifungal activity against Pyricularia oryzae (88–100% inhibition) and Sclerotinia sclerotiorum (97.8–100%) due to enhanced lipophilicity from chlorine and methyl groups .

2-Methyl-1,3-dioxolane (CAS 497-26-7):

- 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9): Substituents: A 2,6-difluorophenoxy group attached via an ethyl spacer. Applications: Investigated for hydrogen bonding and dipole interactions in materials science .

Physical and Chemical Properties

Hydrolysis Reactivity

- Mechanistic Differences :

- 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows an A-Se2 mechanism. Substituents like methylene groups alter transition-state solvation and reaction rates .

- Fluorinated or chlorinated aromatic substituents may slow hydrolysis due to electron-withdrawing effects, enhancing stability in biological environments .

Biologische Aktivität

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, particularly focusing on its antibacterial and antifungal properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,4-difluorophenol with appropriate dioxolane precursors. The structural characteristics of dioxolanes contribute significantly to their biological activity, with modifications to the phenoxy group often enhancing potency against various pathogens.

Antibacterial Activity

Recent studies have demonstrated that compounds within the 1,3-dioxolane family exhibit notable antibacterial properties. For instance, derivatives of dioxolanes have shown effectiveness against a range of Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 625–1250 µg/mL |

| 2 | Staphylococcus epidermidis | 625 µg/mL |

| 3 | Pseudomonas aeruginosa | 625 µg/mL |

| 4 | Enterococcus faecalis | 625 µg/mL |

| 5 | Escherichia coli | No activity |

The compound demonstrated significant activity against S. aureus and S. epidermidis, while showing limited or no activity against certain Gram-negative strains like E. coli and Klebsiella pneumoniae .

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. In vitro tests revealed that this compound exhibits considerable antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations similar to those required for bacterial strains.

Case Studies

A notable case study involved the evaluation of various dioxolane derivatives in cancer cell lines. One derivative bearing the 2,4-difluorophenoxy moiety exhibited promising results against breast cancer cell lines (MCF-7 and MDA-MB-453), suggesting potential applications in oncology:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 6 | MCF-7 | 10.25 ± 2.5 |

| 7 | MDA-MB-453 | 14 ± 0.4 |

The compound induced apoptosis in cancer cells as evidenced by dual staining assays, marking it as a candidate for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of dioxolane derivatives is closely tied to their chemical structure. The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and overall reactivity of the compounds. The SAR studies indicate that modifications on the phenoxy group can significantly influence both antibacterial and antifungal activities:

- Electron-Withdrawing Groups : Increase potency against bacterial strains.

- Hydrophobic Interactions : Enhance membrane permeability leading to improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.